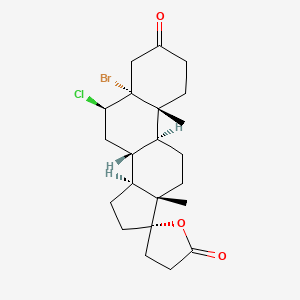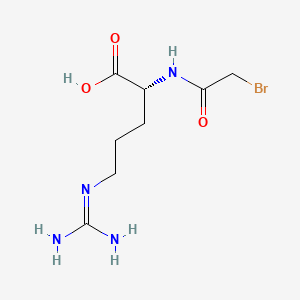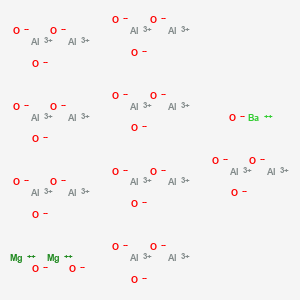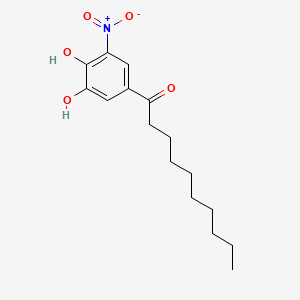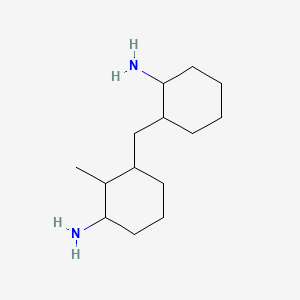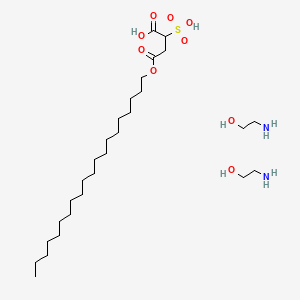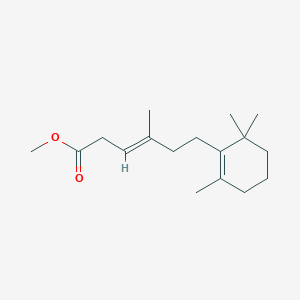
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is a complex organic compound with the molecular formula C16H13N5O5SNa. It is known for its vibrant color and is often used in various scientific and industrial applications. The compound is characterized by the presence of azo and nitro functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4,5-diamino-1-naphthylamine, followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo and nitro groups, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can lead to the formation of quinones and other oxidized derivatives.
Applications De Recherche Scientifique
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The azo and nitro groups play a crucial role in its reactivity and binding properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonic acid
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-4-nitrobenzenesulphonate
- Sodium 2-((4,5-diamino-1-naphthyl)azo)-3-nitrobenzenesulphonate
Uniqueness
Sodium 2-((4,5-diamino-1-naphthyl)azo)-5-nitrobenzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and color properties.
Propriétés
Numéro CAS |
93892-20-7 |
|---|---|
Formule moléculaire |
C16H12N5NaO5S |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
sodium;2-[(4,5-diaminonaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O5S.Na/c17-11-3-1-2-10-13(7-5-12(18)16(10)11)19-20-14-6-4-9(21(22)23)8-15(14)27(24,25)26;/h1-8H,17-18H2,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
PGMZOISWTRDFEF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)N)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


